molecular formula C9H6BrN3OS B11365365 N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11365365
M. Wt: 284.13 g/mol
InChI Key: PWGLRWXANJCYDL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a bromophenyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the bromophenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromoaniline with thiosemicarbazide in the presence of a suitable oxidizing agent can lead to the formation of the desired thiadiazole ring. Subsequent acylation with a carboxylic acid derivative yields the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-bromophenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    N-(2-bromophenyl)-2-chloronicotinamide: Contains a nicotinamide group instead of a thiadiazole ring, leading to different chemical and biological properties.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring and a chloroacetamide group, offering distinct reactivity and applications.

Properties

Molecular Formula

C9H6BrN3OS

Molecular Weight

284.13 g/mol

IUPAC Name

N-(2-bromophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6BrN3OS/c10-6-3-1-2-4-7(6)11-9(14)8-5-15-13-12-8/h1-5H,(H,11,14)

InChI Key

PWGLRWXANJCYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSN=N2)Br

Origin of Product

United States

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